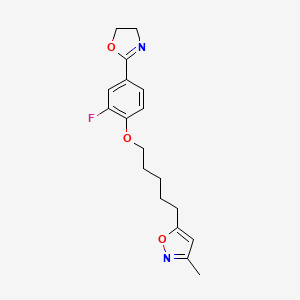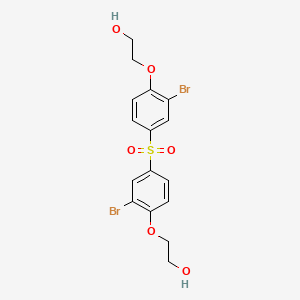
2,2'-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol is a complex organic compound characterized by its unique structure, which includes aromatic rings, bromine atoms, and sulfone groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitrophenol with sodium sulfite to form the sulfonyl intermediate. This intermediate is then reacted with ethylene glycol under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol can be compared with similar compounds such as:
2,2’-(Sulphonylbis((4-chlorophenylene)oxy))bisethanol: This compound has chlorine atoms instead of bromine, which may affect its reactivity and applications.
2,2’-(Sulphonylbis((2,4-dichlorophenylene)oxy))bisethanol: The presence of multiple chlorine atoms can lead to different chemical properties and uses.
2,2’-(Sulphonylbis((4-fluorophenylene)oxy))bisethanol: Fluorine atoms provide unique properties, such as increased stability and resistance to degradation.
The uniqueness of 2,2’-(Sulphonylbis((2-bromo-4,1-phenylene)oxy))bisethanol lies in its specific combination of bromine atoms and sulfone groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93859-22-4 |
|---|---|
Fórmula molecular |
C16H16Br2O6S |
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
2-[2-bromo-4-[3-bromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
InChI |
InChI=1S/C16H16Br2O6S/c17-13-9-11(1-3-15(13)23-7-5-19)25(21,22)12-2-4-16(14(18)10-12)24-8-6-20/h1-4,9-10,19-20H,5-8H2 |
Clave InChI |
QKJNRQLFZACAMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)OCCO)Br)Br)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


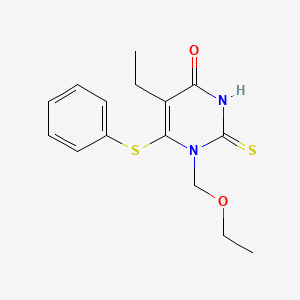
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
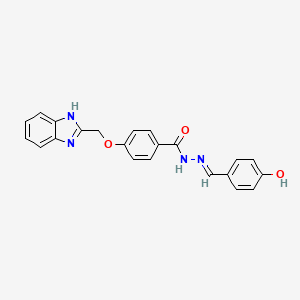
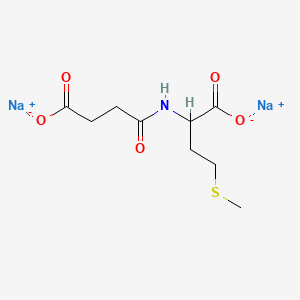
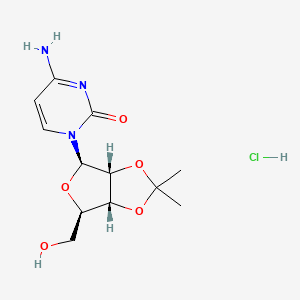
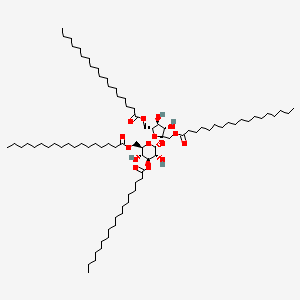

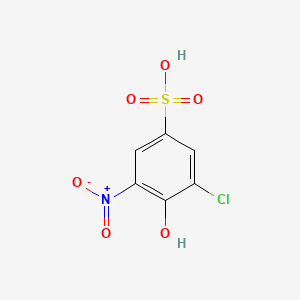
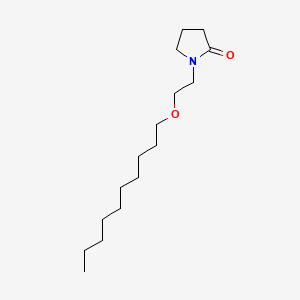

![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
